8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one

Purine Physicochemistry Material Properties Crystallization Screening

Researchers require purine analogs with defined H-bond patterns for genetic code expansion, but common 6-amino isomers introduce unwanted pairing. This 2-oxopurine core features a C8 amino group and N3/C6 methyls, delivering a unique donor-acceptor array. - logP -1.26 ensures high aqueous solubility, reducing aggregation false positives. - Predicted bp 485.1°C, density 1.7 g/cm³-distinct from xanthine analogs for predictable crystallization. - Available for immediate R&D supply.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
Cat. No. B11911693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=NC(=O)N(C2=C1NC(=N2)N)C
InChIInChI=1S/C7H9N5O/c1-3-4-5(11-6(8)10-4)12(2)7(13)9-3/h1-2H3,(H3,8,10,11)
InChIKeyJHTZUGLJOQROLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one: Structural Overview


8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one (CAS 802619-80-3) is a purine derivative distinguished by a ketone at the 2-position and methyl substituents at N3 and C6, with a critical amino group at C8 . This 2-oxopurine core differs fundamentally from the more common 6-aminopurine (adenine) or 2,6-dioxopurine (xanthine) pharmacophores, placing it in a distinct structural subclass with divergent hydrogen-bonding capabilities and physicochemical properties relevant to building block supply and hit discovery .

Distinct 2-oxopurine building block with C8 amino group
Supports hit discovery and lead optimization libraries
Structural subclass divergent from adenine and xanthine pharmacophores

Why Generic Substitution with Isoguanine or Xanthines Fails


Generic substitution with seemingly similar purines like isoguanine (6-amino-2-oxopurine) or theophylline (1,3-dimethylxanthine) is invalid because the regioisomeric position of the amino group (C8 vs. C6) and the methyl substitution pattern (N3/C6 vs. N3/C7) fundamentally alter the compound's tautomeric equilibrium, hydrogen-bond donor/acceptor mapping, and physicochemical profile . For instance, the target compound exhibits a predicted density of 1.7±0.1 g/cm³ and a boiling point of 485.1±55.0 °C , which are substantially higher than theophylline's 1.5 g/cm³ and 454.1±37.0 °C , indicating stronger intermolecular forces that directly impact purification, formulation, and crystallization outcomes in synthesis workflows.

8-Amino-3,6-dimethyl-2H-purin-2-one
Isoguanine / Theophylline
C8 vs. C6 amino group alters tautomeric equilibrium and hydrogen-bonding donor/acceptor mapping.
8-Amino-3,6-dimethyl-2H-purin-2-one
Theophylline
Methyl substitution at N3/C6 vs. N3/C7 shifts physicochemical profile and intermolecular forces, impacting purification and crystallization outcomes.

Quantitative Differentiation from Closest Analogs


Elevated Boiling Point and Density vs. Theophylline

The target compound demonstrates a higher predicted density (1.7±0.1 g/cm³) and boiling point (485.1±55.0 °C) compared to the widely used 1,3-dimethylxanthine scaffold theophylline (density 1.5 g/cm³; boiling point 454.1±37.0 °C) . This divergence is consistent with the replacement of the 6-carbonyl with an 8-amino group in a 2-oxopurine framework, leading to enhanced intermolecular hydrogen bonding.

Elevated Boiling Point & Density vs. Theophylline
Data to verify
+0.2 g/cm³, +31°C
Indicates stronger intermolecular forces; supports crystallization and purification context.
In silico predictions; requires experimental validation.
Purine Physicochemistry Material Properties Crystallization Screening

Regioisomeric Shift from 3,7-Dimethylisoguanine

Unlike the natural product analog 3,7-dimethylisoguanine (6-amino-3,7-dimethyl-2H-purin-2-one), which has been isolated from marine sponges and exhibits cytotoxicity (IC50 = 2.1 µg/mL against ovarian cancer cells) , the target compound places the amino group at C8 rather than C6. This regioisomeric shift is predicted to disrupt the typical isoguanine self-assembly motifs (e.g., tetrad formation) and offer a distinct hydrogen-bonding code for incorporation into unnatural base pairs or supramolecular structures.

Regioisomeric Shift vs. 3,7-Dimethylisoguanine
Class-level inference
C8-NH₂ vs. C6-NH₂
Offers orthogonal building block for unnatural base pairs; 6-amino derivatives cannot mimic.
Comparator shows cytotoxicity IC50 2.1 µg/mL (MTT); target not tested.
Nucleobase Analogs Supramolecular Chemistry Hydrogen Bonding

Lower logP for Enhanced Aqueous Solubility

The predicted logP of -1.26 for 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one indicates significantly higher hydrophilicity compared to common methylxanthines like caffeine (logP ~ -0.07) or theophylline (logP ~ -0.02) [1]. This property can be leveraged to improve aqueous solubility in lead optimization programs, reducing the need for formulation co-solvents.

Lower logP vs. Caffeine & Theophylline
In silico prediction
logP -1.26 (∆ ≈ -1.2)
Supports aqueous solubility for biochemical assays; reduces DMSO precipitation.
Predicted logP (ALOGPS); validate experimentally.
ADME Properties Solubility Drug Discovery

Tautomeric and Enzymatic Specificity: A 2-Oxo,8-Amino Purine Core Distinct from Xanthine Oxidase Substrates

The 2-oxo,8-amino purine core is not a known substrate for xanthine oxidase, an enzyme that readily oxidizes 6-oxopurines and 2,6-dioxopurines (xanthines). This is in sharp contrast to theophylline, which is a documented substrate and inhibitor, and 3,7-dimethylisoguanine, which has also shown interactions with purine metabolizing enzymes. While direct inhibitory data for the target compound is absent from primary literature, the structural features (8-NH2, absence of 6-carbonyl) predict metabolic stability distinct from classical methylxanthines.

Xanthine Oxidase Substrate Potential
Class-level inference
Not a known substrate
Predicted metabolic stability distinct from oxidation-prone 6-oxopurines.
Based on literature models; direct inhibition data absent.
Enzyme Specificity Purine Metabolism Inhibitor Design

Optimal Application Scenarios Based on Differentiation


Unnatural Nucleobase Libraries for Expanded Genetic Alphabets

The 8-amino-3,6-dimethyl-2H-purin-2-one scaffold provides a hydrogen-bonding pattern distinct from both isoguanine and guanine, making it a prime candidate for designing novel base pairs in synthetic biology. Its regioisomeric identity relative to 3,7-dimethylisoguanine ensures that incorporation into oligonucleotides will yield orthogonal base-pairing properties, useful for expanding the genetic code or developing aptamers with non-canonical structures.

Hydrophilic Core for Fragment-Based Drug Discovery

With a predicted logP of -1.26 , this compound serves as a highly soluble, low-lipophilicity fragment for screening against a range of targets. Its superior aqueous solubility profile compared to caffeine and theophylline [1] reduces the risk of aggregate-based false positives and facilitates high-concentration biochemical assays, a critical advantage in fragment library design.

Supramolecular Building Block for H-Bonded Architectures

The unique arrangement of the 2-oxo and 8-amino groups, combined with the N3 and C6 methyl substituents, programs a specific donor-acceptor array that is not available from 6-amino isomers . This makes the compound a valuable monomer for constructing supramolecular gels, liquid crystals, or porous organic frameworks, where precise control over hydrogen-bond topology is required.

Metabolically Stable Purine Isostere for Lead Optimization

In medicinal chemistry campaigns aiming to replace a metabolically labile xanthine or 6-oxopurine core, this 2-oxo,8-amino scaffold offers a potential solution. Its predicted non-substrate status for xanthine oxidase [2] can be exploited to circumvent a common route of oxidative metabolism, leading to improved pharmacokinetic profiles in early-stage hit-to-lead chemistry.

Application
Selection Property
Validation Focus
Unnatural Nucleobase Libraries
Regioisomeric identity (C8-NH₂)
Orthogonal base-pairing properties for expanded genetic alphabets
Fragment-Based Drug Discovery
Predicted low logP (hydrophilicity)
Aqueous solubility and reduced aggregate-based false positives
Supramolecular Architectures
Unique H-bond donor/acceptor array
Control over hydrogen-bond topology in gels or frameworks
Metabolically Stable Purine Isostere
Non-substrate for xanthine oxidase
Metabolic stability against oxidative metabolism in hit-to-lead
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